molecular formula C8H6INOS B1342613 2-Iodo-5-methoxybenzo[d]thiazole CAS No. 1175278-06-4

2-Iodo-5-methoxybenzo[d]thiazole

Cat. No. B1342613
M. Wt: 291.11 g/mol
InChI Key: HSYKQDKTTDLAEX-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxybenzo[d]thiazole is a compound that falls within the chemical class of benzo[d]thiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The thiazole is a five-membered ring containing both sulfur and nitrogen, while the methoxy group is an ether functional group with one methyl group attached to an oxygen atom. The presence of the iodo substituent at the second position of the benzo[d]thiazole ring structure suggests potential reactivity for further chemical transformations.

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives can be achieved through various methods. For instance, the oxidative desulfurization of thioamides using o-iodoxybenzoic acid (IBX) has been shown to trigger domino reactions leading to the synthesis of different azoles, including benzo[d]thiazoles . Additionally, a tandem benzo[d]thiazole directed C-H iodination and trifluoromethylthiolation has been developed, which could potentially be adapted for the synthesis of 2-iodo-5-methoxybenzo[d]thiazole derivatives .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be elucidated using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure analysis of a related compound, 2-(4-Fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole, revealed intermolecular interactions that contribute to the formation of a supramolecular network . These techniques are essential for confirming the molecular structure of synthesized compounds, including 2-iodo-5-methoxybenzo[d]thiazole.

Chemical Reactions Analysis

Benzo[d]thiazoles can undergo various chemical reactions due to the presence of reactive sites on the molecule. The iodo group, in particular, can participate in coupling reactions, and the methoxy group can be involved in demethylation or substitution reactions. The synthesis of Schiff base ligands from imino-4-methoxyphenol thiazole derivatives demonstrates the reactivity of the methoxy group in forming new bonds . Furthermore, the oxidation of 2-methoxyphenols with (diacetoxy)iodobenzene (DAIB) indicates the potential for oxidative transformations of methoxybenzothiazoles10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodo-5-methoxybenzo[d]thiazole would be influenced by the presence of the iodo and methoxy groups. These substituents can affect the compound's polarity, solubility, and reactivity. For instance, the methoxy group can increase the electron density on the aromatic ring, potentially affecting the compound's reactivity towards electrophilic substitution reactions. The iodo group, being a heavy halogen, can also influence the compound's density and boiling point. The physical properties such as melting point, boiling point, and solubility in various solvents would be determined experimentally for this specific compound.

Scientific Research Applications

1. Enantioselective 5-Lipoxygenase Inhibition

(Methoxyalkyl)thiazoles, a novel series including the 5-methoxybenzoyl-aryl-thiazole derivatives, act as potent, selective, and orally active 5-lipoxygenase inhibitors. This class of compounds, which includes 2-Iodo-5-methoxybenzo[d]thiazole derivatives, is significant for their enantioselective interactions with the enzyme, enhancing their potential in therapeutic applications, especially in inflammation and asthma management (Bird et al., 1991).

2. Anticancer Properties

A study on the synthesis and biological evaluation of thiazole derivatives, including 2-Iodo-5-methoxybenzo[d]thiazole, demonstrated their effectiveness against various cancer cell lines. These compounds have shown potential as anticancer agents, particularly due to their ability to inhibit tubulin polymerization, a key mechanism in cancer progression (Lu et al., 2009).

3. P53 Activation in Cancer Cell Lines

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, closely related to 2-Iodo-5-methoxybenzo[d]thiazole, have been found to exhibit anti-cancer activity. They induce G2/M cell cycle arrest and activate p53, leading to apoptosis in cancer cells. This mechanism indicates a promising pathway for cancer treatment (Kumbhare et al., 2014).

4. Catalytic Arylation in Organic Synthesis

In the field of organic synthesis, 2-Iodo-5-methoxybenzo[d]thiazole derivatives are used in palladium-catalyzed arylation processes. This method plays a crucial role in the synthesis of complex organic molecules, which are significant in pharmaceutical and material sciences (Pivsa-Art et al., 1998).

5. Potential Imaging Agents for Alzheimer's Disease

Benzothiazole derivatives based on the bithiophene structure, including compounds similar to 2-Iodo-5-methoxybenzo[d]thiazole, have been explored as potential radiotracers for beta-amyloid plaques in Alzheimer's disease. Their high binding affinity and ability to penetrate the blood-brain barrier make them promising candidates for in vivo imaging of AD pathology (Cui et al., 2010).

Future Directions

The future directions for research on 2-Iodo-5-methoxybenzo[d]thiazole and similar compounds could involve further exploration of their synthesis methods and biological activities . This could potentially lead to the development of new drugs and materials .

properties

IUPAC Name

2-iodo-5-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYKQDKTTDLAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596952
Record name 2-Iodo-5-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-methoxybenzo[d]thiazole

CAS RN

1175278-06-4
Record name 2-Iodo-5-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175278-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following the route for 7-fluoro-2-iodo-1,3-benzothiazole from 2,3-difluoroaniline, starting from 2-chloro-5-methoxyaniline and conducting the first step at 150° C. for 16 h.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Dyrager, RP Vieira, S Nyström, KPR Nilsson… - New Journal of …, 2017 - pubs.rsc.org
Small-molecule ligands that bind to misfolded protein aggregates are essential tools for the study and detection of pathological hallmarks in neurodegenerative disorders, such as …
Number of citations: 44 0-pubs-rsc-org.brum.beds.ac.uk

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